molecular formula C20H23N5OS B2639621 1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 2034446-21-2

1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

Cat. No.: B2639621
CAS No.: 2034446-21-2
M. Wt: 381.5
InChI Key: QOSBRWCJIKVVJX-UHFFFAOYSA-N
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Description

1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a thienylacetyl group, a piperazine ring, and a tetrahydropyrazinoindazole core, making it a versatile candidate for various biological and chemical applications.

Preparation Methods

The synthesis of 1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole typically involves multi-step procedures that include the formation of the piperazine ring, the introduction of the thienylacetyl group, and the construction of the tetrahydropyrazinoindazole core. Common synthetic routes may involve:

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity, often utilizing automated synthesis and purification techniques.

Chemical Reactions Analysis

1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency.

Mechanism of Action

Comparison with Similar Compounds

1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c26-18(13-15-5-12-27-14-15)23-8-10-24(11-9-23)20-19-16-3-1-2-4-17(16)22-25(19)7-6-21-20/h5-7,12,14H,1-4,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSBRWCJIKVVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CC5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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